molecular formula C6H15ClN2O B13145801 (R)-1-((R)-Piperazin-2-YL)ethanol hcl

(R)-1-((R)-Piperazin-2-YL)ethanol hcl

Cat. No.: B13145801
M. Wt: 166.65 g/mol
InChI Key: QENNSTMMWOVAQF-KGZKBUQUSA-N
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Description

®-1-(®-Piperazin-2-YL)ethanol hydrochloride is a chiral compound that features a piperazine ring substituted with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of ®-piperazine with an appropriate ethanol derivative under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the ethanol derivative into an intermediate, which then reacts with ®-piperazine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl halides .

Scientific Research Applications

®-1-(®-Piperazin-2-YL)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(®-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(1R)-1-[(2R)-piperazin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

QENNSTMMWOVAQF-KGZKBUQUSA-N

Isomeric SMILES

C[C@H]([C@H]1CNCCN1)O.Cl

Canonical SMILES

CC(C1CNCCN1)O.Cl

Origin of Product

United States

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